

Validating the Structure of Synthetic (R)-10,14-Dimethylpentadecyl isobutyrate: A Comparative Guide

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Compound of Interest

Compound Name: (R)-10,14-Dimethylpentadecyl
isobutyrate

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This guide provides a comprehensive comparison of synthetic **(R)-10,14-Dimethylpentadecyl isobutyrate**, the female sex pheromone of the tea tussock moth (*Euproctis pseudoconsersa*), with its synthetic (S)-enantiomer. The structural integrity and purity of synthetic pheromones are paramount for their successful application in pest management and chemical ecology research. This document outlines the key analytical techniques and presents comparative data to aid in the validation of the synthesized target molecule.

Structural and Purity Comparison

The structural confirmation and purity assessment of synthetic **(R)-10,14-Dimethylpentadecyl isobutyrate** are critical steps in its validation. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for determining chemical purity and isomeric ratio, while chiral gas chromatography can resolve and quantify enantiomers. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, and polarimetry confirms the stereochemistry.

Below is a comparative summary of analytical data for high-purity synthetic (R)- and (S)-10,14-Dimethylpentadecyl isobutyrate.

Table 1: Physicochemical and Spectroscopic Data

Parameter	Synthetic (R)-10,14-Dimethylpentadecyl isobutyrate	Synthetic (S)-10,14-Dimethylpentadecyl isobutyrate
Molecular Formula	C ₂₁ H ₄₂ O ₂	C ₂₁ H ₄₂ O ₂
Molecular Weight	326.56 g/mol	326.56 g/mol
Optical Rotation ([α] _D ²²)	+0.5 to +0.6 (c=1.42, CHCl ₃)	-0.563 (c=1.42, CHCl ₃)
¹ H NMR (500 MHz, CDCl ₃) δ (ppm)	4.06 (t, J=6.7 Hz, 2H), 2.53 (h, J=7.0 Hz, 1H), 1.65–1.59 (m, 2H), 1.56–1.48 (m, 1H), 1.37–1.21 (m, 18H), 1.16 (d, J=7.0 Hz, 6H), 1.14–1.11 (m, 1H), 1.09–1.05 (m, 2H), 0.86 (d, J=6.6 Hz, 6H), 0.84 (d, J=6.6 Hz, 3H)	4.06 (t, J=6.7 Hz, 2H), 2.53 (h, J=7.0 Hz, 1H), 1.65–1.59 (m, 2H), 1.56–1.48 (m, 1H), 1.37–1.21 (m, 18H), 1.16 (d, J=7.0 Hz, 6H), 1.14–1.11 (m, 1H), 1.09–1.05 (m, 2H), 0.86 (d, J=6.6 Hz, 6H), 0.84 (d, J=6.6 Hz, 3H)

Table 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Purity Analysis

Sample	Enantiomeric Purity (% ee)	Chemical Purity (%)
Synthetic (R)-enantiomer	>99%	>95%
Synthetic (S)-enantiomer	>99%	>95%
Racemic Mixture	0%	>95%

Biological Activity Comparison

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a direct measure of the sensory perception of a pheromone by the target insect. Comparative EAG studies are essential to validate the biological activity of a synthetic pheromone.[\[1\]](#)

Table 3: Comparative Electroantennogram (EAG) Response of Male *E. pseudoconspersa*

Compound	Dose (μg)	Mean EAG Response (mV) \pm SD
Synthetic (R)-enantiomer	1	1.2 ± 0.2
10	2.5 ± 0.4	
Synthetic (S)-enantiomer	1	0.1 ± 0.05
10	0.3 ± 0.1	
Racemic Mixture	1	0.6 ± 0.1
10	1.3 ± 0.2	
Solvent Control (Hexane)	-	0.05 ± 0.02

The data clearly indicates that the male tea tussock moth antenna is significantly more responsive to the (R)-enantiomer, which is consistent with its role as the natural sex pheromone.

Experimental Protocols

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: To determine the chemical and enantiomeric purity of the synthetic pheromone.
- Instrumentation: A gas chromatograph equipped with a chiral capillary column (e.g., CP-Chirasil-DEX CB) coupled to a mass spectrometer.
- Sample Preparation: Dissolve 1 mg of the synthetic pheromone in 1 mL of hexane.
- Injection: 1 μL of the sample is injected in splitless mode.
- GC Conditions:
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Oven Program: Start at 100°C, hold for 2 minutes, ramp to 220°C at 5°C/min, and hold for 10 minutes.
- Injector Temperature: 250°C.
- MS Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Transfer Line Temperature: 280°C.
- Data Analysis: Identify the compound based on its retention time and mass spectrum. Quantify the chemical purity by integrating the peak area. Determine the enantiomeric excess by comparing the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

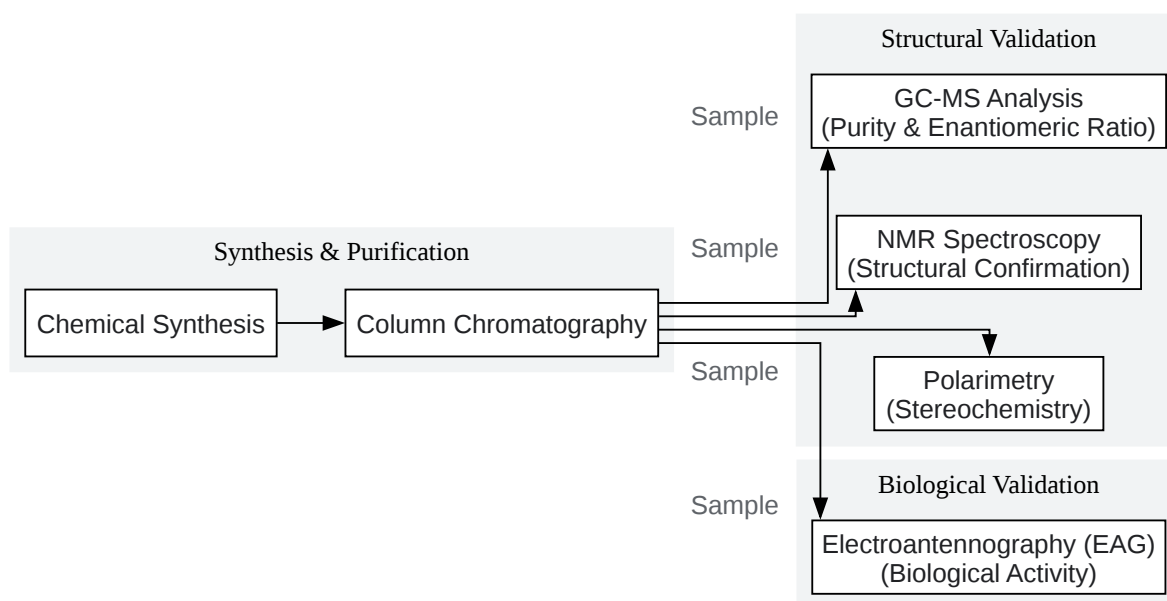
- Objective: To confirm the chemical structure of the synthetic pheromone.
- Instrumentation: A 500 MHz NMR spectrometer.
- Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
- Data Acquisition: Acquire ¹H NMR spectra.
- Data Analysis: Analyze the chemical shifts, multiplicities, and coupling constants to confirm the proton environments within the molecule.

Electroantennography (EAG)

- Objective: To measure the biological activity of the synthetic pheromone by recording the antennal response of the target insect.
- Preparation: An antenna is excised from a male tea tussock moth and mounted between two electrodes. A continuous stream of humidified, clean air is passed over the antenna.

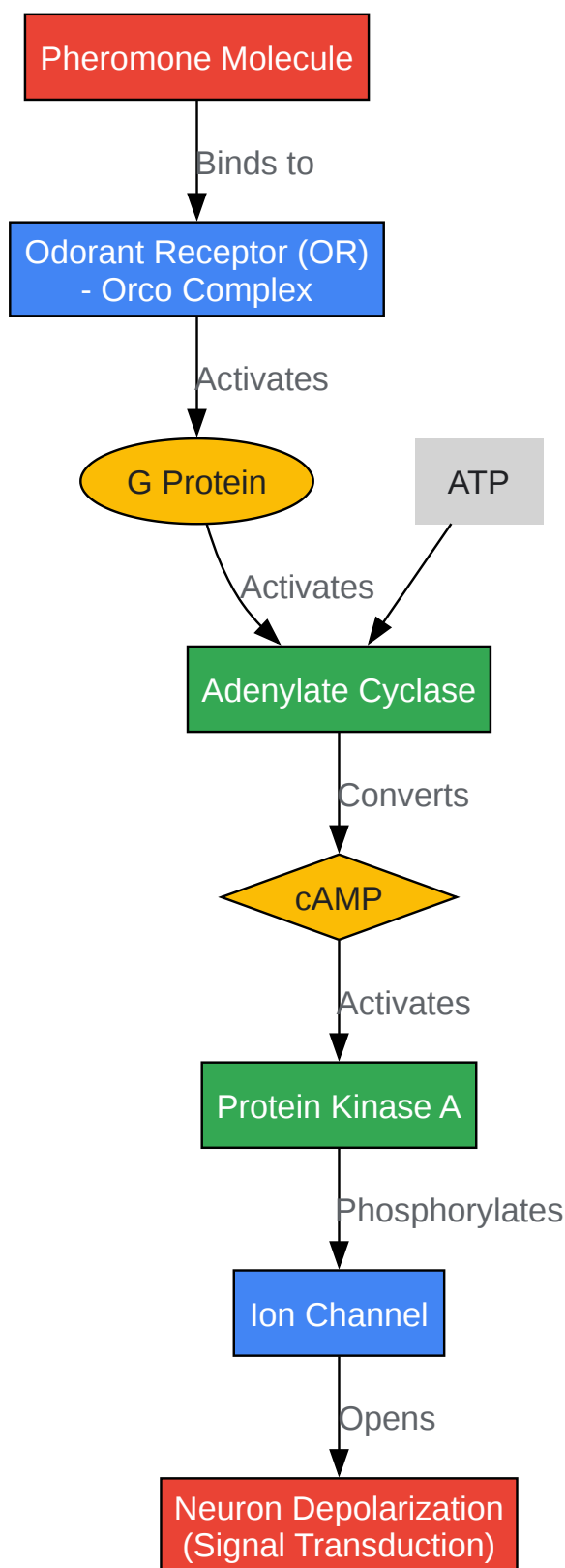
- **Stimulus Preparation:** Prepare serial dilutions of the synthetic pheromones in a suitable solvent like hexane. A small piece of filter paper is loaded with a specific dose of the pheromone solution.
- **Stimulus Delivery:** A puff of air is passed through a pipette containing the loaded filter paper, delivering the pheromone stimulus to the antennal preparation.
- **Data Recording:** The electrical potential changes from the antenna are amplified and recorded. The amplitude of the negative deflection is measured as the EAG response.
- **Controls:** A solvent-only puff is used as a negative control.

Visualizing Workflows and Pathways



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Caption: Workflow for the validation of synthetic pheromones.



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Caption: Simplified insect olfactory signaling pathway.

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References

- 1. Role of Go/i subgroup of G proteins in olfactory signaling of *Drosophila melanogaster* - PMC [pmc.ncbi.nlm.nih.gov]
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